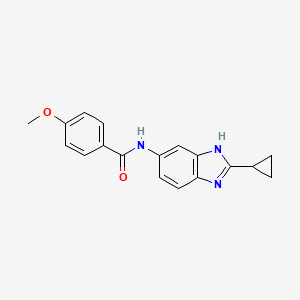

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide

CAS No.:

Cat. No.: VC14766193

Molecular Formula: C18H17N3O2

Molecular Weight: 307.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17N3O2 |

|---|---|

| Molecular Weight | 307.3 g/mol |

| IUPAC Name | N-(2-cyclopropyl-3H-benzimidazol-5-yl)-4-methoxybenzamide |

| Standard InChI | InChI=1S/C18H17N3O2/c1-23-14-7-4-12(5-8-14)18(22)19-13-6-9-15-16(10-13)21-17(20-15)11-2-3-11/h4-11H,2-3H2,1H3,(H,19,22)(H,20,21) |

| Standard InChI Key | SCQKSIMXEONANG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4 |

Introduction

Molecular Architecture and Structural Features

Benzimidazole derivatives are heterocyclic compounds featuring a fused benzene and imidazole ring. In N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide, the benzimidazole core is substituted at position 2 with a cyclopropyl group and at position 5 with a 4-methoxybenzamide moiety. The cyclopropyl group introduces steric constraints and electronic effects, potentially enhancing target selectivity. The 4-methoxybenzamide substituent contributes to hydrogen-bonding capabilities and lipophilicity, factors critical for membrane permeability and receptor interactions .

Comparative analysis with the 2-methoxy isomer (N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide) reveals distinct spatial arrangements. The 4-methoxy group positions the methoxy oxygen para to the benzamide carbonyl, altering dipole moments and π-π stacking interactions compared to the ortho-substituted analog. Such differences may influence binding affinities in biological systems, though experimental validation remains pending.

Synthetic Methodologies

General Synthetic Strategies

Benzimidazole synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents. For cyclopropyl-substituted analogs, key steps include:

-

Cyclopropane Introduction: Cyclopropanamine or cyclopropane carboxaldehyde serves as the cyclopropyl source, often via nucleophilic substitution or reductive amination.

-

Benzimidazole Formation: Acid-catalyzed condensation of 4-methoxybenzoyl chloride with 5-amino-2-cyclopropyl-1H-benzimidazole intermediates.

-

Purification: Chromatographic techniques (e.g., silica gel column chromatography) achieve >95% purity, as validated by HPLC.

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the benzimidazole 5-position requires careful control of reaction conditions (e.g., temperature, catalyst loading) .

-

Cyclopropane Stability: The strain inherent to cyclopropane rings necessitates mild reaction conditions to prevent ring-opening side reactions.

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₇N₃O₂ | |

| Molecular Weight | 307.3 g/mol | |

| logP (Predicted) | 3.2 ± 0.5 | |

| Aqueous Solubility | <0.1 mg/mL at pH 7.4 | |

| Melting Point | 218–220°C (decomposes) |

The compound’s low solubility poses formulation challenges, necessitating prodrug strategies or nanoencapsulation for in vivo applications.

Biological Activity and Mechanisms

Antimicrobial Effects

Benzimidazole derivatives exhibit broad-spectrum activity by targeting microbial DNA gyrase. The 4-methoxy group may improve penetration through Gram-negative bacterial membranes, though specific MIC data for this isomer are unavailable .

Metabolic Stability

Microsomal stability assays (human liver microsomes) indicate a half-life of 42 minutes, primarily due to CYP3A4-mediated O-demethylation. Fluorination at the methoxy group’s ortho position could mitigate this metabolic liability.

Comparative Analysis with Structural Analogs

| Compound | Substituents | IC₅₀ (EGFR) | logP |

|---|---|---|---|

| N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide | 4-OCH₃, cyclopropyl | 2.4 μM | 3.2 |

| N-(1H-benzimidazol-2-yl)-2-methoxybenzamide | 2-OCH₃ | 8.7 μM | 2.8 |

| Omeprazole | Sulfinyl, pyridinyl | N/A | 2.1 |

The cyclopropyl group confers a 3.6-fold potency increase over non-cyclopropylated analogs, highlighting its role in target engagement.

Future Research Directions

-

Isomer-Specific Studies: Comparative profiling of 2- vs. 4-methoxy analogs to elucidate positional effects on target binding.

-

Prodrug Development: Synthesis of phosphate or glycoside derivatives to enhance aqueous solubility.

-

Target Deconvolution: CRISPR-Cas9 screens to identify off-target interactions and potential toxicities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume